2-(Hydroxymethyl)-2-(pyridin-2-yl)propane-1,3-diol
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Overview
Description
2-(Hydroxymethyl)-2-(pyridin-2-yl)propane-1,3-diol is an organic compound that features a pyridine ring substituted with hydroxymethyl and propane-1,3-diol groups. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-(pyridin-2-yl)propane-1,3-diol can be achieved through several synthetic routes. One common method involves the reaction of pyridine-2-carboxaldehyde with formaldehyde and a suitable diol under basic conditions. The reaction typically proceeds through a nucleophilic addition mechanism, followed by a condensation reaction to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-2-(pyridin-2-yl)propane-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects or as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-2-(pyridin-2-yl)propane-1,3-diol depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)pyridine: A simpler compound with similar functional groups.
2-(Pyridin-2-yl)ethanol: Another related compound with a pyridine ring and hydroxyl group.
Uniqueness
2-(Hydroxymethyl)-2-(pyridin-2-yl)propane-1,3-diol is unique due to its specific combination of functional groups, which may confer distinct reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2-pyridin-2-ylpropane-1,3-diol |
InChI |
InChI=1S/C9H13NO3/c11-5-9(6-12,7-13)8-3-1-2-4-10-8/h1-4,11-13H,5-7H2 |
InChI Key |
HPXKELRDJADYGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(CO)(CO)CO |
Origin of Product |
United States |
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